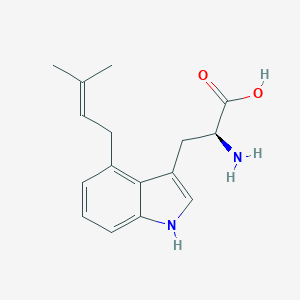

4-(3-Methylbut-2-enyl)-L-tryptophan

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

29702-35-0 |

|---|---|

Molecular Formula |

C16H20N2O2 |

Molecular Weight |

272.34 g/mol |

IUPAC Name |

(2S)-2-amino-3-[4-(3-methylbut-2-enyl)-1H-indol-3-yl]propanoic acid |

InChI |

InChI=1S/C16H20N2O2/c1-10(2)6-7-11-4-3-5-14-15(11)12(9-18-14)8-13(17)16(19)20/h3-6,9,13,18H,7-8,17H2,1-2H3,(H,19,20)/t13-/m0/s1 |

InChI Key |

MZSPRSJAOSKAAT-ZDUSSCGKSA-N |

SMILES |

CC(=CCC1=C2C(=CC=C1)NC=C2CC(C(=O)O)N)C |

Isomeric SMILES |

CC(=CCC1=C2C(=CC=C1)NC=C2C[C@@H](C(=O)[O-])[NH3+])C |

Canonical SMILES |

CC(=CCC1=C2C(=CC=C1)NC=C2CC(C(=O)[O-])[NH3+])C |

Synonyms |

4-(3-Methyl-2-butenyl)-(L-tryptophan); L-4-(3-Methyl-2-butenyl)-tryptophan; _x000B_4-(3-Methyl-2-buten-1-yl)-L-tryptophan; 4-(3-Methyl-2-butenyl)tryptophan; 4-(γ,γ-Dimethylallyl)-L-tryptophan; |

Origin of Product |

United States |

Biosynthetic Origins and Natural Distribution of 4 3 Methylbut 2 Enyl L Tryptophan

Occurrence in Fungal Kingdoms

The presence of 4-(3-methylbut-2-enyl)-L-tryptophan is intrinsically linked to the genetic capability of a fungus to produce ergot alkaloids. This has been confirmed through the identification of the requisite biosynthetic genes and the detection of the enzymes responsible for its formation in various fungal species.

Identification in Ergot Alkaloid-Producing Fungi (e.g., Claviceps, Aspergillus fumigatus, Trichophyton verrucosum, Epichloe festucae)

The synthesis of this compound is the first committed step in the ergot alkaloid pathway. It is formed via the prenylation of L-tryptophan, a reaction catalyzed by the enzyme tryptophan dimethylallyltransferase, also known as 4-dimethylallyltryptophan synthase (DMATS). wikipedia.org The gene encoding this enzyme, dmaW, is a hallmark of ergot alkaloid gene clusters.

Subsequent to its formation, this compound is typically N-methylated by the enzyme 4-dimethylallyltryptophan N-methyltransferase (EasF), another key enzyme in the pathway. uniprot.orgwikipedia.org The presence and activity of these enzymes have been identified in a range of fungi:

Claviceps species: Fungi of the genus Claviceps, such as C. purpurea and C. fusiformis, are the most well-known producers of ergot alkaloids and, consequently, are primary sources for the study of this compound biosynthesis. uniprot.org The initial characterization of the enzymatic steps leading to the formation of this compound was performed in Claviceps species.

Aspergillus fumigatus : This opportunistic human pathogen is also a known producer of certain ergot alkaloids. The presence and functional characterization of the enzymes responsible for the synthesis of this compound have been confirmed in this species. uniprot.org

Trichophyton verrucosum : A zoophilic dermatophyte, T. verrucosum has been shown to possess the genetic machinery for ergot alkaloid biosynthesis. Specifically, the genes encoding for both tryptophan dimethylallyltransferase (dmaW) and 4-dimethylallyltryptophan N-methyltransferase (easF) have been identified in the HKI 0517 strain of this fungus, indicating its capacity to synthesize this compound. uniprot.orguniprot.org

Epichloe festucae : As a fungal endophyte of grasses, Epichloe festucae is known to produce ergot alkaloids, which play a role in the symbiotic relationship with its host plant. The presence of the ergot alkaloid biosynthesis gene cluster in this fungus implies the production of this compound as a necessary precursor.

Metabolic Profiling in Specific Fungal Strains

While the presence of this compound is well-established in these fungi, detailed metabolic profiling focusing on the quantification of this specific intermediate across different strains or under varying culture conditions is not extensively documented in publicly available research. However, the metabolic pathway is well-characterized. The biosynthesis of ergot alkaloids from L-tryptophan involves a series of enzymatic conversions, with this compound being a pivotal, early-stage product.

Metabolic studies in fungi like Aspergillus fumigatus have focused on the broader tryptophan metabolic routes and their impact on host-pathogen interactions. nih.govnih.gov These studies confirm the catabolism of tryptophan through various pathways, including the one leading to ergot alkaloids. The flux through this pathway and the transient concentration of this compound are tightly regulated within the cell.

The key enzymes involved in the synthesis and initial modification of this compound are summarized in the table below.

| Enzyme Name | Abbreviation | Gene Name | Function |

| Tryptophan dimethylallyltransferase | DMATS | dmaW | Catalyzes the prenylation of L-tryptophan to form this compound. wikipedia.orguniprot.org |

| 4-dimethylallyltryptophan N-methyltransferase | - | easF | Catalyzes the N-methylation of this compound. uniprot.org |

Discovery in Other Microorganisms or Natural Sources

To date, the natural occurrence of this compound appears to be largely restricted to the fungal kingdom, specifically within species that produce ergot alkaloids. Extensive searches of scientific literature and biochemical databases have not revealed significant evidence of its production by bacteria or in plant species as a common metabolite. While bacteria and plants possess diverse and complex pathways for tryptophan metabolism, the specific prenylation at the 4-position of the indole (B1671886) ring to produce this compound is a characteristic feature of the fungal ergot alkaloid biosynthetic pathway.

Enzymology of 4 3 Methylbut 2 Enyl L Tryptophan Formation

Catalysis by Tryptophan Dimethylallyltransferase (DmaW)

Tryptophan Dimethylallyltransferase, also known as 4-dimethylallyltryptophan synthase (DMATS), is the key enzyme responsible for the formation of 4-(3-Methylbut-2-enyl)-L-tryptophan. wikipedia.orgqmul.ac.ukenzyme-database.org

The enzyme Tryptophan Dimethylallyltransferase is classified under the EC number EC 2.5.1.34 . uniprot.orgwikipedia.orgqmul.ac.uk This classification places it in the family of transferases, specifically those that transfer aryl or alkyl groups, other than methyl groups. wikipedia.org

| Enzyme Classification | |

| Accepted Name | 4-dimethylallyltryptophan synthase qmul.ac.ukenzyme-database.org |

| Systematic Name | dimethylallyl-diphosphate:L-tryptophan 4-dimethylallyltransferase qmul.ac.uk |

| EC Number | 2.5.1.34 uniprot.orgwikipedia.orgqmul.ac.uk |

| CAS Registry Number | 55127-01-0 qmul.ac.uk |

DmaW catalyzes the condensation of two primary substrates: L-tryptophan and dimethylallyl diphosphate (B83284) (DMAPP) . uniprot.orgwikipedia.orgqmul.ac.uk The reaction results in the formation of this compound and diphosphate. wikipedia.orgqmul.ac.uk This enzymatic reaction is an electrophilic alkylation, where the indole (B1671886) ring of L-tryptophan is prenylated at the C-4 position. nih.gov The enzyme exhibits strict regiospecificity for the 4-position of the indole nucleus. nih.gov While DmaW specifically utilizes DMAPP as the prenyl donor, some related enzymes show more flexibility with the aromatic substrate. qmul.ac.uk

The reaction catalyzed by DmaW is as follows: L-tryptophan + dimethylallyl diphosphate ⇌ this compound + diphosphate wikipedia.orgqmul.ac.uk

| Reaction Components | |

| Substrate 1 | L-tryptophan uniprot.orgwikipedia.orgqmul.ac.uk |

| Substrate 2 | Dimethylallyl diphosphate (DMAPP) uniprot.orgwikipedia.orgqmul.ac.uk |

| Product 1 | This compound uniprot.orgwikipedia.orgqmul.ac.uk |

| Product 2 | Diphosphate wikipedia.orgqmul.ac.uk |

The gene encoding the DmaW enzyme is denoted as dmaW. uniprot.org This gene is a part of a larger gene cluster responsible for the biosynthesis of ergot alkaloids in various fungi, including Claviceps purpurea, Claviceps fusiformis, and Trichophyton verrucosum. uniprot.orguniprot.orguniprot.org The dmaW gene from Claviceps purpurea consists of 448 amino acids. uniprot.org In some organisms, such as the clawed frog Xenopus laevis, a DM-domain gene also designated as DM-W has been identified, though it is involved in primary ovary development and is distinct from the fungal dmaW gene. nih.gov

| Gene and Organism Information | |

| Gene Name | dmaW uniprot.org |

| Protein Product | Tryptophan dimethylallyltransferase uniprot.org |

| Claviceps purpurea | Part of the ergot alkaloid biosynthesis gene cluster. uniprot.org |

| Claviceps fusiformis | Part of the ergot alkaloid biosynthesis gene cluster. uniprot.org |

| Trichophyton verrucosum | Part of the ergot alkaloid biosynthesis gene cluster. uniprot.org |

Metabolic Flux and Downstream Transformations of 4 3 Methylbut 2 Enyl L Tryptophan

Role as a Precursor in Ergot Alkaloid Biosynthesis

4-(3-Methylbut-2-enyl)-L-tryptophan serves as the foundational building block for all ergot alkaloids. rsc.orgmdpi.com These alkaloids are a structurally diverse group of nitrogen-containing natural products produced by various fungi, including species of Claviceps, Aspergillus, and Penicillium. nih.govmdpi.com The biosynthesis of ergot alkaloids begins with the prenylation of L-tryptophan by DMAPP to form DMAT. rsc.orgnih.gov This initial reaction is a crucial control point, directing primary metabolism towards the production of these specialized and often bioactive compounds. The subsequent enzymatic transformations of DMAT lead to the formation of the characteristic tetracyclic ergoline (B1233604) ring system, which is the common structural feature of all ergot alkaloids. rsc.orgmdpi.com

Enzymatic Methylation to 4-(3-Methylbut-2-enyl)-L-abrine

Following its synthesis, this compound undergoes a critical N-methylation reaction to form 4-(3-methylbut-2-enyl)-L-abrine, also known as N-methyl-4-dimethylallyl-L-tryptophan (N-Me-DMAT). rsc.orguniprot.org This step is an essential part of the conserved early pathway of ergot alkaloid biosynthesis. mdpi.com

Action of 4-dimethylallyltryptophan N-methyltransferase (easF)

The enzyme responsible for the methylation of DMAT is 4-dimethylallyltryptophan N-methyltransferase, encoded by the easF gene (also known as fgaMT). mdpi.comenzyme-database.orgqmul.ac.uk This enzyme catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine to the amino group of DMAT. uniprot.orgqmul.ac.uk The action of easF is a key step that precedes the complex cyclization reactions leading to the formation of the ergoline ring system. rsc.orgresearchgate.net

Enzyme Commission (EC) Classification (EC 2.1.1.261)

The enzyme 4-dimethylallyltryptophan N-methyltransferase is classified under the Enzyme Commission (EC) number 2.1.1.261. enzyme-database.orgexpasy.orgenzyme-database.org This classification places it in the group of transferases, specifically methyltransferases that act on nitrogenous compounds. expasy.orgqmul.ac.uk

Cofactor Requirements and Reaction Kinetics (S-adenosyl-L-methionine)

The enzymatic activity of 4-dimethylallyltryptophan N-methyltransferase is dependent on the presence of S-adenosyl-L-methionine (SAM) as a methyl group donor. uniprot.orgenzyme-database.orgqmul.ac.uk In the reaction, SAM is converted to S-adenosyl-L-homocysteine (SAH) upon the transfer of its methyl group to DMAT. qmul.ac.uk The enzyme exhibits broad substrate specificity towards its aromatic substrates, being able to accept various C4-prenylated tryptophan derivatives. psu.edu

Pathways Leading to Diverse Indole (B1671886) Alkaloids

The formation of 4-(3-methylbut-2-enyl)-L-abrine is a crucial branch point that leads to the vast diversity of ergot alkaloids. mdpi.com Subsequent enzymatic steps, which vary between different fungal species, modify the ergoline scaffold to produce a wide range of compounds. rsc.orgnih.gov

Chanoclavine-I is a key tricyclic intermediate formed from N-Me-DMAT through a series of oxidation and cyclization reactions. rsc.orgresearchgate.net Chanoclavine-I is then oxidized to chanoclavine-I-aldehyde, which represents the last common precursor for the major classes of ergot alkaloids. rsc.org

From chanoclavine-I-aldehyde, the pathway can diverge to produce various clavine alkaloids, such as agroclavine (B1664434) . rsc.org In fungi like Claviceps purpurea, agroclavine is a precursor to lysergic acid and its derivatives. mdpi.comrsc.org The conversion of agroclavine to lysergic acid involves several oxidative steps. mdpi.comrsc.org Lysergic acid can then be further modified to produce simple amides or complex ergopeptines. mdpi.com

In other fungi, such as Aspergillus fumigatus, the biosynthetic pathway leads to different clavine alkaloids, including fumigaclavine C . rsc.orgnih.gov The formation of fumigaclavine C involves a "reverse" prenylation of fumigaclavine A, a reaction distinct from the initial formation of DMAT. nih.gov

Advanced Analytical Methodologies for 4 3 Methylbut 2 Enyl L Tryptophan Quantification and Characterization

Chromatographic Separations

Chromatographic techniques are fundamental to the analysis of 4-(3-methylbut-2-enyl)-L-tryptophan, providing the necessary separation from interfering compounds in complex mixtures. The choice of method depends on the specific requirements of the analysis, such as resolution, speed, and sample throughput.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of tryptophan and its metabolites. escholarship.orgnih.gov Reversed-phase HPLC is particularly well-suited for these analyses, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. scielo.br The separation of tryptophan derivatives is typically achieved using a mobile phase consisting of an aqueous buffer (e.g., sodium acetate (B1210297) or potassium phosphate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govscielo.br Isocratic elution can be used, but gradient elution, where the proportion of the organic modifier is increased over time, is often employed to achieve better separation of complex mixtures of metabolites. researchgate.net Detection is commonly performed using ultraviolet (UV) detectors, as the indole (B1671886) ring of tryptophan and its derivatives exhibits strong absorbance. scielo.br For enhanced sensitivity, fluorescence detection can also be utilized. researchgate.net The method's reliability is demonstrated by its accuracy, with measurements often within 5% or less, and its ability to detect quantities as low as 50 picomoles. escholarship.org

Table 1: Representative HPLC Parameters for Tryptophan and Metabolite Analysis

| Parameter | Description | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm) | scielo.br |

| Mobile Phase | Aqueous buffer (e.g., 5 mM sodium acetate) and acetonitrile (e.g., 92:8, v/v) | scielo.br |

| Flow Rate | Typically 0.8 - 1.0 mL/min | nih.govscielo.br |

| Detection | UV Absorbance (e.g., 267 nm or 286 nm) | nih.govscielo.br |

| Column Temperature | Ambient or controlled (e.g., 30 °C) | escholarship.orgnih.gov |

| Limit of Quantification (LOQ) | 0.50 µg/mL for tryptophan in plasma | scielo.br |

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically under 2 µm). This results in dramatically improved resolution, higher sensitivity, and significantly shorter analysis times, with chromatographic runs as short as 5 minutes. researchgate.net UHPLC is frequently employed for the analysis of ergot alkaloids, the class of compounds for which this compound is a precursor. mdpi.commdpi.com The enhanced separation power of UHPLC is critical for resolving the various ergot alkaloids and their epimers, which often co-exist in samples. brill.com Methods often use a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction approach with an alkaline acetonitrile/water mixture prior to UHPLC analysis. mdpi.comnih.gov

Table 2: Typical UHPLC Parameters for Ergot Alkaloid Analysis

| Parameter | Description | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., Zorbax Eclipse XDB-C18, 1.8 µm) | nih.gov |

| Mobile Phase | Gradient elution with water/acetonitrile containing modifiers like ammonium (B1175870) carbonate or formic acid | mdpi.comnih.gov |

| Flow Rate | 0.2 - 0.4 mL/min | nih.gov |

| Analysis Time | Can be as short as 5-10 minutes | researchgate.net |

| Limit of Quantification (LOQ) | As low as 0.5 ng/g for individual ergot alkaloids in food matrices | mdpi.comnih.gov |

Capillary Micellar Electrokinetic Chromatography (CMEKC)

Capillary Micellar Electrokinetic Chromatography (CMEKC) is a hybrid of capillary electrophoresis and chromatography. wikipedia.orgnih.gov It is particularly valuable because it extends the applicability of capillary electrophoresis to neutral analytes, which are otherwise difficult to separate. nih.gov In CMEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the buffer solution at a concentration above its critical micelle concentration, leading to the formation of micelles. wikipedia.orgijpsonline.com These micelles act as a pseudo-stationary phase. Separation is based on the differential partitioning of analytes between the aqueous mobile phase and the hydrophobic interior of the micelles. nih.gov This technique has been successfully applied to the separation of L-tryptophan and its metabolites. nih.gov By optimizing parameters such as buffer pH, surfactant concentration, and applied voltage, complete separation of structurally similar compounds can be achieved in under 25 minutes. nih.gov

Table 3: CMEKC Parameters for Separation of Tryptophan and its Metabolites

| Parameter | Description | Reference |

|---|---|---|

| Technique Principle | Separation based on differential partitioning between an aqueous buffer and a micellar pseudo-stationary phase. | wikipedia.orgnih.gov |

| Surfactant | Sodium Dodecyl Sulfate (SDS) is commonly used. | wikipedia.orgnih.gov |

| Buffer | Phosphate buffer (e.g., 10 mol/L Na₂HPO₄-NaOH, pH 11.0) | nih.gov |

| Applied Voltage | Typically high, e.g., 24 kV | nih.gov |

| Detection | Amperometric detection, with a working electrode potential of +0.85 V | nih.gov |

| Separation Time | Complete separation of nine tryptophan-related compounds within 23 minutes. | nih.gov |

Mass Spectrometric Detection and Identification

Mass spectrometry (MS) is an indispensable tool for the detection and structural elucidation of this compound, offering unparalleled sensitivity and specificity, especially when coupled with liquid chromatography.

Liquid Chromatography-Mass Spectrometry (LC-MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the gold standard for the quantitative analysis of tryptophan metabolites and ergot alkaloids in complex matrices. mdpi.comnih.gov The mass spectrometer is typically operated with an electrospray ionization (ESI) source in the positive ion mode, which is effective for basic compounds like tryptophan derivatives. nih.govnih.gov In LC-MS/MS, a specific precursor ion (the molecular ion of the target analyte) is selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for reliable quantification even at very low concentrations. nih.gov This method has been validated for the determination of major ergot alkaloids in various cereals and food products, with limits of quantification ranging from 0.17 to 2.78 µg/kg depending on the specific compound and matrix. food.gov.uk

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an analyte. This capability is invaluable for identifying unknown compounds and confirming the identity of known ones. nih.gov An integrated approach using UHPLC coupled to a hybrid quadrupole-time-of-flight (Q-TOF) mass spectrometer can be used for both the quantitative determination of known ergot alkaloids and the screening for unexpected or novel members of this class. brill.com A powerful strategy in LC-HRMS is the use of diagnostic fragmentation filtering. acs.orgunit.no This involves searching the high-resolution MS/MS data for specific product ions that are conserved across different subgroups of ergot alkaloids. acs.org This approach has successfully been used to extract and identify dozens of peptide ergot alkaloids from fungal sclerotia, demonstrating its power for characterizing the entire metabolome, which would include precursors like this compound. acs.org

Table 4: Mass Spectrometric Parameters for Tryptophan-Related Compound Analysis

| Parameter | Description | Reference |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) is commonly used for ergot alkaloids and tryptophan derivatives. | nih.govnih.gov |

| Detection (LC-MS/MS) | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Involves monitoring specific precursor-to-product ion transitions. | nih.gov |

| Detection (LC-HRMS) | Full scan Time-of-Flight (TOF) for accurate mass measurements and untargeted data acquisition. | brill.com |

| Fragmentation | Collision-Induced Dissociation (CID) is used to generate product ion spectra for structural confirmation. | researchgate.net |

| Data Analysis (LC-HRMS) | Diagnostic fragmentation filtering to identify compounds belonging to a specific chemical class based on common fragment ions. | acs.orgunit.no |

Application in Metabolomics Studies

The chemical compound this compound, a prenylated derivative of the essential amino acid L-tryptophan, serves as a significant biomarker in specific metabolomics investigations, particularly those focused on fungal metabolism and the biosynthesis of ergot alkaloids. Its presence and concentration in a biological sample can provide critical insights into the metabolic activities of certain microorganisms.

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, utilizes advanced analytical techniques to identify and quantify a wide array of metabolites. Within this field, this compound is primarily recognized as a key intermediate in the ergot alkaloid biosynthetic pathway. Ergot alkaloids are a diverse group of pharmacologically active compounds produced by various fungi, most notably species of the genus Claviceps.

The detection of this compound in a metabolomic analysis of a plant or animal sample is a strong indicator of the presence of an ergot-producing fungus. The biosynthesis of this compound is catalyzed by the enzyme dimethylallyl-diphosphate:L-tryptophan dimethylallyltransferase (DMATS), which facilitates the prenylation of L-tryptophan. sci-hub.se This enzymatic step is the committed step in ergot alkaloid formation. Subsequently, this compound is converted to 4-dimethylallyl-L-abrine by the enzyme 4-dimethylallyltryptophan N-methyltransferase. wikipedia.org

In the context of fungal metabolomics, the quantification of this compound and other downstream metabolites can be used to profile the metabolic fingerprint of different fungal strains and understand the regulation of the ergot alkaloid pathway. This has applications in agriculture, where ergot fungi can contaminate grains and pose a health risk to livestock and humans, and in biotechnology for the production of pharmaceutically valuable ergot alkaloids.

Advanced analytical methodologies, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the primary tools for the quantification and characterization of this compound in metabolomics studies. These methods offer high sensitivity and selectivity, which are crucial for detecting and quantifying low-abundance metabolites in complex biological matrices.

Research Findings

While comprehensive metabolomics studies focusing solely on this compound as a primary biomarker are not extensively documented, its analysis is integral to studies profiling the ergot alkaloid pathway. Research in this area has established the analytical parameters for its detection and has demonstrated its utility in tracking the metabolic flux through this pathway.

Below are tables summarizing typical analytical parameters used for the analysis of tryptophan derivatives, which are applicable to this compound, and a conceptual representation of research findings in metabolomics studies involving this compound.

Table 1: Representative LC-MS/MS Parameters for Tryptophan Metabolite Analysis

| Parameter | Description |

|---|---|

| Chromatography | |

| Column | Reversed-phase C18 or similar |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile or methanol with 0.1% formic acid |

| Gradient | A time-programmed gradient from a low to high percentage of mobile phase B |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | Specific to this compound |

| Product Ion(s) (m/z) | Specific fragmentation ions for confirmation and quantification |

Table 2: Illustrative Research Findings from Fungal Metabolomics

| Study Focus | Organism | Key Finding | Implication for this compound |

|---|---|---|---|

| Ergot Alkaloid Biosynthesis | Claviceps purpurea | Identification of key enzymes and intermediates in the ergot alkaloid pathway. | Quantification of this compound helps to elucidate the efficiency of the initial steps of the pathway. |

| Fungal Strain Comparison | Various Aspergillus species | Different species and strains exhibit distinct profiles of secondary metabolites. | The presence or absence and relative abundance of this compound can be a chemotaxonomic marker. |

Table 3: Chemical Compounds Mentioned | Compound Name | | | :--- | | this compound | | L-tryptophan | | Dimethylallyl diphosphate (B83284) | | 4-dimethylallyl-L-abrine | | Ergot alkaloids |

Synthetic Strategies for 4 3 Methylbut 2 Enyl L Tryptophan and Its Analogues

Enzymatic and Biocatalytic Production Routes

The biosynthesis of 4-(3-methylbut-2-enyl)-L-tryptophan is a naturally occurring process catalyzed by a specific class of enzymes. This biocatalytic route offers high selectivity and efficiency under mild reaction conditions.

The primary enzyme responsible for this transformation is Tryptophan dimethylallyltransferase (DMAT). wikipedia.org This enzyme belongs to the transferase family and specifically catalyzes the transfer of a dimethylallyl group from a donor molecule to the indole (B1671886) ring of L-tryptophan. wikipedia.org The systematic name for this enzyme is dimethylallyl-diphosphate:L-tryptophan dimethylallyltransferase. wikipedia.org

The enzymatic reaction proceeds as follows: Dimethylallyl diphosphate (B83284) + L-tryptophan ⇌ Diphosphate + this compound wikipedia.org

In this reaction, dimethylallyl diphosphate serves as the prenyl donor, and L-tryptophan acts as the acceptor substrate. The enzyme facilitates a Friedel-Crafts-type alkylation at the C4 position of the tryptophan indole ring, a key step in the biosynthesis of ergot alkaloids in fungi like Claviceps. wikipedia.org

Table 1: Enzymatic Synthesis of this compound

| Enzyme | EC Number | Substrates | Products |

|---|

Other enzymes, such as tryptophanase, have been utilized for the synthesis of different tryptophan derivatives. For instance, tryptophanase can catalyze the coupling of various methylated indoles with S-methyl-L-cysteine to produce labeled methyl-L-tryptophan isotopomers, demonstrating the potential of biocatalysis for generating a range of tryptophan analogues. nih.gov

Bioinspired Chemical Synthesis Approaches

Bioinspired synthesis seeks to mimic nature's strategies for constructing complex molecules. For this compound, a bioinspired approach would replicate the key enzymatic prenylation step using chemical reagents. This often involves cascade reactions where multiple bonds and stereocenters are formed in a single, efficient step. nih.gov

While a direct bioinspired total synthesis for this compound is not extensively detailed in the provided literature, the principles can be drawn from syntheses of other complex natural products. nih.govrsc.org Such a strategy would likely involve:

Mimicking the Electrophilic Donor: A chemical equivalent for dimethylallyl diphosphate would be used, such as a prenyl halide (e.g., prenyl bromide) activated by a Lewis acid.

Indole Nucleophile Activation: The tryptophan indole ring, a relatively electron-rich nucleophile, would be reacted with the activated prenyl source. Protecting groups on the amino and carboxyl functions of the tryptophan backbone would be essential to prevent side reactions.

Cascade Reactions: Inspired by biosynthetic pathways that build complex scaffolds rapidly, chemists design reactions that trigger a sequence of bond-forming events. For example, a bioinspired Diels-Alder cascade has been used to generate multiple rings and stereocentres in the synthesis of other meroterpenoids. nih.gov

This approach aims to improve the efficiency of chemical synthesis by taking cues from the elegance of biosynthetic pathways that produce polycyclic and structurally diverse molecules. rsc.org

Strategies for Chemical Derivatization and Analogue Synthesis

The chemical synthesis of analogues of this compound allows for systematic exploration of structure-activity relationships. These strategies typically involve multi-step sequences to modify the tryptophan scaffold at various positions.

A common approach for creating analogues, such as 1-alkyl-tryptophans, involves a sequence of protection, alkylation, and deprotection steps. nih.gov

Table 2: General Synthetic Scheme for 1-Alkyl-Tryptophan Analogues

| Step | Reaction | Reagents | Purpose |

|---|---|---|---|

| 1 | Amino Group Protection | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, NaOH | Protection of the α-amino group to prevent its reaction in subsequent steps, yielding N-Boc-L-tryptophan. nih.gov |

| 2 | Indole N-Alkylation | Alkyl bromide, NaOH, DMSO | Introduction of an alkyl group at the N1 position of the indole ring. nih.gov |

Using this methodology, analogues such as 1-ethyl-tryptophan and 1-butyl-tryptophan have been successfully synthesized. nih.gov The yield of these reactions can be influenced by the steric hindrance of the alkyl group being introduced. nih.gov

The synthesis of analogues with modifications at other positions, such as on the indole ring itself, is also of significant interest. For example, 4-Methyl-L-tryptophan is an analogue that can be used as a tool in biochemical studies. biosynth.com The introduction of the 3-methylbut-2-enyl (prenyl) group onto scaffolds other than tryptophan, such as coumarins, has also been achieved chemically, demonstrating versatile methods for prenylation in organic synthesis. rsc.org Furthermore, synthetic schemes have been developed for creating N-prenylated indole-3-carbazones, showcasing another route for derivatization. researchgate.net These varied synthetic strategies are crucial for generating a diverse library of tryptophan analogues for further investigation.

Structure Activity Relationship Sar Investigations of Prenylated Tryptophan Derivatives

Impact of the Prenyl Moiety on Molecular Interactions

The addition of a 3-methylbut-2-enyl (prenyl) group to the L-tryptophan molecule fundamentally changes its physicochemical properties, which in turn dictates its molecular interactions and biological activity. A primary effect of prenylation is the increase in lipophilicity, or fat-solubility, of the compound. nih.gov This enhanced lipophilicity can improve the molecule's ability to interact with and cross biological membranes, potentially leading to increased bioavailability and altered pharmacological effects compared to its non-prenylated precursor. nih.gov

The prenyl group, being a bulky, hydrophobic moiety, significantly modifies the interaction of the tryptophan derivative with protein targets. The indole (B1671886) ring of tryptophan itself is known to participate in various non-covalent interactions, including hydrophobic interactions, π-π stacking, and cation-π interactions, which are critical for stabilizing protein structures and for drug-target binding. nih.gov The attachment of a prenyl group at positions like C4 of the indole nucleus extends this interactive surface, creating new opportunities for van der Waals and hydrophobic interactions within a protein's binding pocket.

Enzymatic studies with prenyltransferases, the enzymes responsible for biosynthesizing these compounds, show that the prenyl moiety is transferred from a donor molecule like dimethylallyl diphosphate (B83284) (DMAPP) to the tryptophan nucleus. nih.govnih.gov The position of this attachment (regioselectivity) is critical and is determined by the specific enzyme. For instance, 4-(3-Methylbut-2-enyl)-L-tryptophan is the product of C4-prenylation, the first committed step in the biosynthesis of ergot alkaloids. chemistryviews.org This specific placement allows the derivative to fit into the active sites of subsequent enzymes in the pathway. The introduction of the prenyl group can therefore grant the molecule high affinity and specificity for its biological targets. researchgate.net Studies on various prenylated natural products have shown that this modification is a key determinant of their diverse and potent biological activities, including anticancer and antimicrobial properties. nih.gov

Influence of Substitutions on the Indole Nucleus and Amino Acid Backbone

The enzymatic synthesis of this compound and related compounds is highly sensitive to the presence of other substituents on both the indole ring and the amino acid portion of the molecule. Research using 4-dimethylallyltryptophan synthase (4-DMATS) enzymes has demonstrated that modifications at various positions are tolerated, but often influence the efficiency of the prenylation reaction. chemistryviews.orgnih.gov

Modifications to the L-alanine side chain of tryptophan also have a significant impact on activity and enzymatic processing.

N-methylation: N-methyl tryptophan can be successfully prenylated at the C4 position, showing that modification of the indole nitrogen is permissible. chemistryviews.org

Truncation: The enzyme can also prenylate truncated tryptophan derivatives, such as tryptamine (B22526) (which lacks the carboxyl group) and 3-indole propanoic acid (which lacks the amino group), at the C4 position. chemistryviews.orgnih.gov This flexibility suggests that while the full amino acid structure is recognized, it is not strictly essential for binding to the 4-DMATS enzyme. nih.govrug.nl The α-amino group, in particular, is understood to form important hydrogen bonds within the catalytic chamber of DMATS enzymes. rug.nl

The table below summarizes the results from biocatalytic studies on the C4-prenylation of various substituted tryptophan derivatives using 4-DMATS enzymes.

| Substrate Derivative | Substitution Position | Prenylation Outcome | Reference |

| 5-Fluoro-L-tryptophan | C5 of Indole | Successful C4-prenylation | nih.gov |

| 5-Methoxy-L-tryptophan | C5 of Indole | Successful C4-prenylation | nih.gov |

| N-methyl-L-tryptophan | N1 of Indole | Successful C4-prenylation | chemistryviews.org |

| L-Tryptamine | Amino Acid Backbone (lacks -COOH) | Successful C4-prenylation | nih.gov |

| 3-Indole Propanoic Acid | Amino Acid Backbone (lacks -NH2) | Successful C4-prenylation | nih.gov |

These findings demonstrate that the enzymes involved in the biosynthesis of prenylated tryptophans possess a degree of substrate promiscuity, allowing for the generation of a diverse array of compounds. This is a crucial aspect for the production of novel, biologically active molecules for drug discovery. nih.govrug.nl

Stereochemical Factors in Structure-Activity Relationships

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor that governs the biological activity of chiral compounds like this compound. nih.gov Biological systems, such as enzyme active sites and protein receptors, are themselves chiral and therefore often interact differently with different stereoisomers of a molecule. nih.gov

The enzymatic prenylation of tryptophan is a highly controlled process regarding stereochemistry. rsc.org The natural compound is the L-isomer, referring to the configuration at the α-carbon of the amino acid backbone. This specific configuration is essential for recognition by the enzymes that synthesize it and the biological targets with which it interacts. Studies on related processes have shown that even a different configuration at a single chiral center can significantly affect the rate of enzymatic conversion. rug.nl Furthermore, the uptake of amino acid derivatives into cells can be mediated by stereoselective transport systems, meaning that the L-isomer may be preferentially absorbed over the D-isomer. nih.gov

The prenylation reaction itself can also introduce new chiral centers or be influenced by existing ones. For instance, some enzymatic prenylations proceed with a defined stereospecificity, leading to a single stereoisomer as the product. rsc.org The active site of the enzyme acts as a template, precisely orienting the tryptophan and prenyl donor to ensure the reaction occurs with a specific regioselectivity (e.g., at C4) and stereoselectivity. nih.gov Crystal structures of related indole prenyltransferases reveal that the specific orientation of the tryptophan substrate within the active site, stabilized by hydrogen bonds and π-stacking interactions, is what directs the site of prenylation. acs.org This precise control ensures the formation of the biologically active isomer. Any deviation from this natural stereochemistry would likely result in a dramatic loss of biological activity due to a poor fit with the intended molecular target.

Broader Biological and Biotechnological Significance

Contributions to Natural Product Diversity and Evolution

The synthesis of 4-(3-Methylbut-2-enyl)-L-tryptophan is the committed step in the biosynthesis of ergot alkaloids, a large and structurally diverse class of fungal metabolites. nih.gov This reaction is catalyzed by the enzyme dimethylallyl tryptophan synthase (DMATS), which attaches a dimethylallyl group to the indole (B1671886) ring of L-tryptophan. nih.govwikipedia.org

The remarkable diversity of natural products stemming from this initial step is largely due to the promiscuity and versatility of DMATS and related aromatic prenyltransferases. nih.govnih.govgenscript.comacs.org These enzymes are not strictly limited to L-tryptophan as a substrate and can prenylate other aromatic molecules, including tryptophan-containing cyclic dipeptides and even tyrosine. nih.govnih.govacs.org Furthermore, they can catalyze prenylation at different positions on the indole ring (C4, C5, C6, or C7) and can perform "normal" or "reverse" prenylation, further expanding the structural variety of the resulting compounds. nih.govbiorxiv.org This enzymatic flexibility has led to the evolution of a vast array of prenylated indole alkaloids, diketopiperazines, and meroterpenoids, many of which possess significant biological activities. nih.govacs.orgtmu.edu.tw The study of these enzymes and their products, originating from the formation of this compound, provides a compelling model for understanding the evolutionary diversification of secondary metabolites in fungi. nih.gov

Potential in Metabolic Engineering for Directed Biosynthesis of Valuable Compounds

The enzymatic machinery responsible for producing this compound and its derivatives presents exciting opportunities for metabolic engineering and synthetic biology. The broad substrate specificity of DMATS enzymes makes them powerful biocatalysts for creating novel, "unnatural" natural products with potentially valuable pharmacological properties. nih.govgenscript.comacs.org

Researchers have successfully expressed DMATS genes in heterologous hosts, such as Aspergillus oryzae, to produce specific prenylated compounds. nih.gov This approach allows for the controlled production of known valuable substances and the generation of new chemical entities through precursor-directed biosynthesis or by introducing engineered enzymes with altered substrate specificities and regioselectivities. nih.govnih.gov For instance, the understanding of the structure and function of DMATS enzymes can inform protein engineering efforts to tailor their catalytic activity for the synthesis of specific, high-value molecules. nih.govgenscript.comacs.org The ability to manipulate the biosynthesis of this compound and its subsequent conversion pathways opens the door for the industrial-scale production of complex pharmaceuticals and other specialty chemicals in a more sustainable and efficient manner compared to traditional chemical synthesis. nih.gov

Role in Understanding Fungal Secondary Metabolism and Ecological Interactions

The biosynthesis of this compound is a cornerstone of the secondary metabolism of many fungi, particularly those in the family Clavicipitaceae. nih.gov The subsequent conversion of this compound into a vast arsenal (B13267) of ergot alkaloids plays a critical role in the ecological interactions of these fungi. nih.gov Many ergot alkaloids are potent toxins to herbivores, providing a chemical defense mechanism for the fungus and, in the case of symbiotic endophytes, for their host plants. nih.govthieme-connect.de

The study of the ergot alkaloid biosynthetic gene clusters, which contain the gene for DMATS (often designated dmaW), provides a model system for understanding the regulation and evolution of secondary metabolite production in fungi. nih.govuniprot.org By analyzing the presence, absence, and variation of these genes across different fungal species, scientists can predict the types of alkaloids a fungus will produce and gain insights into the evolutionary pressures that have shaped these pathways. nih.gov This knowledge is not only fundamental to understanding fungal biology but also has practical implications for agriculture and food safety, as ergot alkaloid contamination of grains can be toxic to livestock and humans. nih.gov The diverse pharmacological effects of these compounds, which are harnessed for medicinal purposes, are a direct consequence of their ecological roles, highlighting the intricate link between fungal secondary metabolism, chemical ecology, and human applications. nih.govnih.gov

Q & A

Basic: What enzymatic pathways are involved in the biosynthesis of 4-(3-Methylbut-2-enyl)-L-tryptophan?

Answer:

The compound is synthesized via the enzyme 4-dimethylallyltryptophan synthase (EC 2.5.1.80), a transferase that catalyzes the coupling of dimethylallyl diphosphate (DMAPP) to the C4 position of L-tryptophan, yielding diphosphate as a byproduct . This reaction is critical in fungal secondary metabolite pathways, particularly ergot alkaloid biosynthesis. Researchers should verify enzyme activity using substrate-specific assays (e.g., monitoring diphosphate release via colorimetric methods) and confirm product formation using LC-MS or NMR .

Basic: What analytical methods are recommended for detecting and quantifying this compound in biological samples?

Answer:

- High-Performance Liquid Chromatography (HPLC): Use a C18 reverse-phase column with UV detection (280 nm for tryptophan derivatives). Calibration curves should span 0.1–100 µM, prepared in the same matrix as experimental samples to account for matrix effects .

- Mass Spectrometry (LC-MS/MS): Employ MRM (multiple reaction monitoring) for enhanced specificity, especially in complex biological matrices.

- Validation: Include recovery tests (spiked samples) and inter-day precision analyses (CV < 15%) .

Advanced: How can researchers resolve contradictions in reported enzyme kinetic parameters for 4-dimethylallyltryptophan synthase?

Answer:

Discrepancies in or values may arise from:

- Assay Conditions: Variations in pH (optimal range: 7.0–7.5), temperature (25–37°C), or divalent cation requirements (e.g., Mg²⁺) .

- Substrate Purity: Verify DMAPP and L-tryptophan purity via NMR or enzymatic assays. Impurities like hydrolyzed DMAPP (isopentenol) can skew results .

- Statistical Rigor: Use ANOVA or mixed-effects models to account for batch-to-batch variability in enzyme preparations .

Advanced: What strategies optimize the in vitro chemical synthesis of this compound derivatives?

Answer:

- Protecting Groups: Use carbobenzyloxy (Cbz) groups for amine protection during peptide coupling, as demonstrated in tripeptide syntheses (yields: 75–85%) .

- Solvent Systems: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Yield Optimization: Apply Plackett-Burman design to screen variables (e.g., temperature, reaction time, catalyst loading). For example, L-tryptophan concentration and root extract were identified as statistically significant factors () in analogous indole-3-acetic acid studies .

Advanced: How does this compound contribute to fungal secondary metabolite pathways?

Answer:

The compound is a precursor in ergot alkaloid biosynthesis. It undergoes methylation by S-adenosyl-L-methionine:this compound N-methyltransferase (EC 2.1.1.XXX ) to form 4-prenyl-L-abrine, a key intermediate . Researchers studying this pathway should:

- Knockout Strains: Use CRISPR-Cas9 to disrupt easF or fgaMT genes and monitor metabolite depletion via untargeted metabolomics.

- Isotopic Labeling: Track flux using -labeled L-tryptophan in fungal cultures .

Advanced: What methodologies enable microbial overproduction of this compound?

Answer:

- Strain Engineering: Employ tRNA modification-based selection (e.g., AMINO strategy) to screen E. coli or S. cerevisiae mutants with deregulated feedback inhibition in tryptophan biosynthesis .

- Fed-Batch Fermentation: Optimize carbon/nitrogen ratios and dissolved oxygen levels. A proof-of-concept study achieved >20 g/L L-tryptophan using mutation libraries .

Advanced: What analytical challenges arise when characterizing this compound in complex matrices?

Answer:

- Matrix Interference: Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) to isolate the compound from proteins or lipids .

- Structural Confirmation: Combine -NMR (e.g., δ 1.4–1.5 ppm for methyl groups, δ 7.2 ppm for aromatic protons) and high-resolution MS to distinguish isomers .

- Quantitative Limits: For trace-level detection, derivatize with dansyl chloride to enhance MS sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.